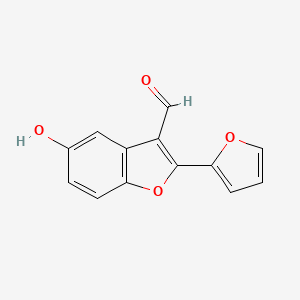

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

描述

Historical Context and Discovery of Benzofuran Derivatives

The historical development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, when he became the first chemist to successfully synthesize the benzofuran ring system. This landmark achievement established the foundation for what would become one of the most important heterocyclic scaffolds in modern chemistry. Since Perkin's initial discovery, benzofuran derivatives have found numerous applications across diverse fields of chemical research, pharmaceutical development, and materials science.

The evolution of benzofuran chemistry throughout the late nineteenth and early twentieth centuries witnessed significant methodological advances. Traditional synthetic approaches initially relied upon harsh reaction conditions and limited substrate scope, but subsequent developments introduced more sophisticated catalytic systems. The historical progression of benzofuran synthesis methodologies demonstrates a clear trajectory from simple acid-catalyzed cyclizations to complex transition metal-catalyzed transformations.

Industrial applications of benzofuran compounds emerged during the early twentieth century, with benzofuran itself being extracted from coal tar as a natural source. This industrial availability provided researchers with ready access to the parent compound, facilitating extensive structural modifications and functional group introductions. The extraction process from coal tar involves careful fractional distillation and purification procedures that remove impurities while preserving the integrity of the benzofuran ring system.

Contemporary historical analysis reveals that benzofuran derivatives have established themselves among the top 100 ring structures present in human clinical drugs, highlighting their exceptional importance in pharmaceutical chemistry. This statistical prominence underscores the historical significance of Perkin's original discovery and validates the continued investment in benzofuran-based research initiatives. The pharmaceutical relevance of benzofuran scaffolds stems from their ability to interact with diverse biological targets through multiple binding modes and conformational arrangements.

Significance of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde in Chemical Research

The compound this compound occupies a unique position within the broader landscape of benzofuran chemistry due to its distinctive structural features and synthetic accessibility. The molecular architecture of this compound incorporates three distinct functional elements: the benzofuran core structure, a furan substituent at the 2-position, and both hydroxyl and aldehyde functional groups that provide multiple sites for chemical modification.

Research applications of this compound demonstrate its versatility as a synthetic intermediate in complex molecule assembly. The aldehyde functionality at the 3-position provides a reactive site for condensation reactions, nucleophilic additions, and oxidation-reduction transformations. Simultaneously, the hydroxyl group at the 5-position offers opportunities for etherification, esterification, and other derivatization reactions that can modulate molecular properties and biological activities.

The structural complexity of this compound enables researchers to explore structure-activity relationships across multiple dimensions. The presence of both electron-rich furan and benzofuran systems creates opportunities for studying electronic effects, while the positioning of functional groups allows for systematic investigations of steric influences. These characteristics make the compound particularly valuable for medicinal chemistry programs seeking to optimize pharmaceutical properties.

Current research methodologies employing this compound focus on its utility in diversity-oriented synthesis strategies. The multiple reactive sites present within the molecular framework allow for combinatorial approaches to library generation, where systematic variations in reaction conditions and reagent selection can produce structurally diverse compound collections. This capability proves especially valuable in drug discovery programs where broad chemical space exploration is essential.

Table 1: Physical and Chemical Properties of this compound

Current Research Landscape and Objectives

The contemporary research landscape surrounding this compound reflects broader trends in heterocyclic chemistry and pharmaceutical science. Current investigations span multiple research domains, including synthetic methodology development, biological activity screening, and materials science applications. The compound serves as both a target molecule for synthetic chemists developing new preparative methods and a starting material for researchers exploring biological and materials properties.

Modern synthetic approaches to benzofuran derivatives have evolved to encompass sophisticated catalytic systems that enable selective and efficient transformations. Copper-based catalytic systems have demonstrated particular effectiveness in benzofuran synthesis, with recent developments showing high yields through intramolecular dehydrogenation reactions. These methodological advances directly impact the accessibility of compounds like this compound, making them more readily available for research applications.

Palladium-catalyzed synthetic routes represent another significant area of current research focus. Recent studies have demonstrated that palladium-tetrakis(triphenylphosphine) catalysts can facilitate complex benzofuran assembly through oxidative addition and cyclization processes. These methodologies offer complementary approaches to copper-based systems and provide researchers with multiple synthetic pathways for accessing target compounds with specific substitution patterns.

Gold and silver-based catalytic systems have emerged as powerful tools for benzofuran synthesis, particularly for compounds containing complex substitution patterns like this compound. Gold-promoted cyclization reactions between alkynyl esters and quinols have shown moderate to good yields while accommodating various electron-donating and electron-withdrawing substituents. These developments expand the synthetic toolkit available to researchers working with complex benzofuran derivatives.

Current research objectives in the field emphasize the development of environmentally sustainable synthetic methodologies. Recent investigations have explored catalyst-free approaches to benzofuran synthesis, demonstrating that certain transformations can proceed efficiently without transition metal catalysts. These methodologies offer advantages in terms of cost reduction, environmental impact, and synthetic simplicity, making them attractive alternatives for large-scale preparation of research compounds.

Table 2: Recent Synthetic Methodologies for Benzofuran Derivatives

The biological activity screening of benzofuran derivatives continues to reveal promising therapeutic applications. Recent research has identified benzofuran compounds with potent antiplatelet aggregation activity, demonstrating the continued relevance of this structural class in pharmaceutical development. These findings underscore the importance of continued research into benzofuran derivatives and their biological properties.

Materials science applications represent an emerging area of research interest for benzofuran compounds. The electronic properties of fused aromatic systems make them attractive candidates for organic electronics applications, including organic photovoltaics and field-effect transistors. These applications drive research into new synthetic methodologies that can access benzofuran derivatives with precisely controlled electronic properties and structural features.

属性

IUPAC Name |

2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMXRAUECZPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C3=C(O2)C=CC(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidative Coupling and Cyclization of β-Dicarbonyl Compounds with Phenols

A recent method involves PIDA-mediated oxidative coupling (PIDA = phenyliodine(III) diacetate) of β-dicarbonyl compounds with hydroquinones or phenols to form 5-hydroxybenzofurans. This approach directly functionalizes the aromatic C(sp²)-H bond, yielding 5-hydroxybenzofuran derivatives efficiently under mild conditions with yields up to 96%.

- The reaction proceeds via tandem in situ oxidation and cyclization.

- The β-dicarbonyl compound’s enol form attacks the oxidized phenol intermediate, forming the benzofuran ring.

- Substrate scope includes various β-ketoesters; however, larger acyl groups reduce yields due to steric hindrance and enolization difficulty.

- Electron-withdrawing groups on the aryl ring lower yields, while electron-donating groups favor the reaction.

This method is practical for synthesizing 5-hydroxybenzofuran cores and can be adapted to introduce the 2-furyl substituent by choosing appropriate β-dicarbonyl precursors.

Organocuprate Coupling of 2-Halophenols with Aryl Acetylenes

A well-established route to 2-arylbenzofurans involves the coupling of 2-halophenols with aryl acetylenes catalyzed by copper(I) iodide and palladium complexes in pyridine under reflux.

- The reaction forms a cuprous aryl acetylene intermediate that cyclizes to the benzofuran.

- For 2-(2-furyl) substitution, the aryl acetylene bearing a furan ring is used.

- Subsequent functionalization introduces the 5-hydroxy and 3-carbaldehyde groups.

- Protection/deprotection steps may be employed to control hydroxyl group placement (e.g., benzyloxy protection).

- This method is versatile and allows for multi-substituted benzofuran derivatives.

Directed α-Lithiation of Furan-3-carboxaldehydes and Aldehyde Addition

A modular approach involves directed α-lithiation of furan-3-carboxaldehydes , followed by reaction with aldehydes to form 3-formyl-2-furylcarbinols, which are then cyclized to benzofuran derivatives.

- The aldehyde group on 3-furancarboxaldehyde is masked by reaction with lithium N-methylpiperazide.

- Chelation-controlled lithiation at the 2-position generates 2-lithiofuran intermediates.

- Addition to various aldehydes yields 3-formyl-2-furylcarbinols in 60–80% yield.

- Subsequent reactions with 1,3-dicarbonyl compounds under bismuth(III) catalysis generate benzofuran cores with aldehyde and hydroxy functionalities.

- This method allows for regioselective introduction of the 2-furyl substituent and precise positioning of functional groups.

Intramolecular Condensation and Cyclization Routes

Other methods include:

- Intramolecular condensation of arylalkynyl ethers derived from vanillin or related precursors to form 2-substituted benzofuran-5-carbaldehydes.

- Cyclization of phenacyl phenyl ethers under acidic conditions (e.g., polyphosphoric acid at elevated temperatures) to form benzofuran rings.

- Use of Claisen rearrangement and base-mediated cyclizations to construct the benzofuran core with substituents.

These routes often require multistep sequences but enable functional group diversity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| PIDA-mediated Oxidative Coupling | β-dicarbonyl compounds, phenols, PIDA | Up to 96 | Mild conditions, direct C–H functionalization | Sensitive to substrate sterics |

| Cu(I)-Catalyzed Coupling | 2-halophenols, aryl acetylenes, CuI, Pd catalyst | Moderate to high | Versatile for 2-aryl substitution | Requires protection steps |

| Directed α-Lithiation + Aldehyde Addition | 3-furancarboxaldehyde, n-BuLi, N-methylpiperazine | 60–80 | Regioselective, modular, good functional group control | Multi-step, sensitive reagents |

| Intramolecular Condensation | Phenacyl phenyl ethers, PPA or acids, heat | Moderate | Straightforward cyclization | Harsh conditions, multistep |

Research Findings and Notes

- The oxidative coupling method (PIDA-mediated) represents a recent advancement offering high yields and operational simplicity for 5-hydroxybenzofurans, adaptable to furyl substitution by selecting appropriate β-dicarbonyl partners.

- Organometallic coupling strategies remain foundational for 2-arylbenzofuran synthesis, including 2-(2-furyl) derivatives, with extensive literature supporting their utility in complex molecule synthesis.

- Directed lithiation approaches provide a modular synthetic platform enabling precise substitution patterns, useful for synthesizing multifunctional benzofurans such as 2-(2-furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde.

- Protection of phenolic hydroxyl groups (e.g., benzyloxy) is often necessary to prevent side reactions and to direct functionalization steps effectively.

- The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.

化学反应分析

Types of Reactions

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carboxylic acid.

Reduction: 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-methanol.

Substitution: Various ethers or esters depending on the substituent introduced.

科学研究应用

Synthetic Routes

The synthesis of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde typically involves the condensation of furfural derivatives with benzofuran precursors. Common methods include:

- Condensation Reactions : Involving the reaction of 2-furylcarbaldehyde with appropriate benzofuran derivatives under acidic or basic conditions.

- Microwave-Assisted Synthesis : This modern approach enhances yield and reduces reaction time, making it suitable for large-scale production.

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structural features allow for:

- Formation of New Derivatives : The aldehyde group can undergo various reactions such as oxidation to carboxylic acids or reduction to alcohols.

- Modular Assembly : It can be used in modular syntheses to create libraries of compounds for screening biological activity.

Biology

Research has identified several potential biological activities associated with this compound:

- Anticancer Properties : Studies indicate that benzofuran derivatives exhibit significant anticancer activity against various cell lines. For instance, derivatives of this compound have shown efficacy against human ovarian cancer cells, with IC50 values indicating promising potency .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Structure-activity relationship studies suggest that modifications to the furan ring can enhance these effects .

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting specific enzymes or receptors involved in disease processes. For example, modifications can lead to compounds that inhibit viral replication or tumor growth .

- Natural Product Mimicry : Given its structural similarity to naturally occurring compounds, it may serve as a lead compound for developing novel therapeutics derived from natural products.

Case Studies

作用机制

The mechanism of action of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The hydroxyl and aldehyde groups play a crucial role in these interactions, facilitating the formation of reactive intermediates that can modulate biological pathways .

相似化合物的比较

Comparison with Structurally Similar Benzofuran Derivatives

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde with analogous compounds, emphasizing structural variations and their implications.

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Effects on Reactivity: The carbaldehyde group in the target compound introduces electrophilic character, enabling nucleophilic addition reactions (e.g., Schiff base formation), which are absent in acetic acid derivatives .

Pharmacological Implications :

- The 2-furyl substituent may augment π-π stacking interactions with biological targets, a feature absent in methylsulfanyl- or halogen-substituted analogs. This could enhance binding affinity to enzymes or receptors .

- Methylsulfanyl groups in analogs (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) contribute to lipophilicity, favoring membrane permeability but reducing water solubility compared to the hydroxyl-containing target compound .

Crystallographic and Physicochemical Properties :

- Halogenated derivatives (e.g., bromine, fluorine) exhibit stronger intermolecular halogen bonding in crystal structures, whereas the hydroxyl and aldehyde groups in the target compound may promote hydrogen-bonded networks .

- The carbaldehyde group likely lowers the melting point relative to carboxylic acid analogs due to reduced molecular symmetry and weaker crystal packing efficiency.

生物活性

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxyl group, an aldehyde group, and a furan ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

The compound's mechanism involves interaction with nucleophilic sites on proteins or enzymes, leading to altered activity due to covalent bond formation with these targets .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation through multiple pathways.

- Case Study : In vitro studies demonstrated that derivatives of benzofuran compounds, including this compound, inhibited the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from to .

The biological activity of this compound can be attributed to its ability to modulate specific molecular targets:

- Enzyme Inhibition : The hydroxyl and aldehyde groups facilitate the formation of reactive intermediates that can inhibit enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : It can influence pathways like NF-kB and MAPK, which are crucial for cell proliferation and survival .

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of benzofuran derivatives, indicating that modifications at specific positions can enhance biological activity:

常见问题

Basic: What spectroscopic techniques are recommended for characterizing 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde?

Answer:

Characterization should include 1H/13C NMR to confirm the benzofuran backbone and substituents (e.g., furyl and hydroxyl groups), IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O–H) stretching frequencies, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, similar benzofuran derivatives were structurally confirmed using NMR and HRMS in studies involving hexafluoropropan-2-ol-mediated syntheses . UV-Vis spectroscopy can also assess π-conjugation patterns, critical for understanding electronic properties .

Basic: What synthetic strategies are effective for introducing the furyl and hydroxyl substituents on the benzofuran core?

Answer:

The cascade [3,3]-sigmatropic rearrangement/aromatization strategy is a robust method for benzofuran derivatives. For instance, NaH in THF can deprotonate phenolic intermediates, enabling furyl group coupling . Alternatively, oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) in hexafluoropropan-2-ol efficiently forms the benzofuran ring at room temperature, preserving sensitive hydroxyl groups . Protecting groups (e.g., benzyl ethers) may stabilize reactive sites during synthesis .

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Answer:

Density Functional Theory (DFT) calculations can model the electron-rich furyl group’s role as a diene, while the carbaldehyde moiety acts as a dienophile. Molecular orbital analysis (e.g., HOMO-LUMO energy gaps) quantifies regioselectivity. For example, similar furan-carbaldehyde derivatives show enhanced reactivity in polar solvents due to stabilized transition states . Computational studies should validate experimental kinetics and thermodynamics .

Advanced: How do researchers reconcile conflicting stability data for benzofuran derivatives under acidic conditions?

Answer:

Contradictions arise from substituent effects. While the compound is stable under neutral conditions, the hydroxyl group increases susceptibility to acid-catalyzed degradation. Comparative studies using accelerated stability testing (e.g., 40°C/75% RH) and pH-dependent HPLC monitoring can clarify degradation pathways. For analogs, incompatibility with strong acids is well-documented, necessitating inert atmospheres and anhydrous solvents during handling .

Advanced: What HPLC or LC-MS parameters optimize detection of this compound in biological matrices?

Answer:

Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal retention and peak symmetry. Electrospray Ionization (ESI)-MS in negative ion mode enhances sensitivity for the deprotonated hydroxyl group. For quantification, validate linearity (1–100 ng/mL) and recovery rates (>90%) using spiked plasma samples. Similar methods for furan-carbaldehydes achieved LODs of 0.5 ng/mL .

Advanced: What safety protocols are critical given the compound’s structural analogs?

Answer:

Personal protective equipment (PPE) —gloves, goggles, and respirators—are mandatory due to potential skin/eye irritation and respiratory toxicity . Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition. Store under nitrogen at –20°C to inhibit oxidation of the hydroxyl group. Toxicity data from analogs (e.g., mutagenicity in nitro-furan derivatives) warrant strict waste disposal protocols .

Advanced: How does the furyl group influence the compound’s photophysical properties?

Answer:

The π-extended furyl moiety enhances fluorescence quantum yield by extending conjugation. Time-resolved spectroscopy (e.g., TCSPC) can measure excited-state lifetimes, while TD-DFT models electronic transitions. For similar compounds, furyl substituents redshift absorption maxima by ~30 nm compared to phenyl analogs, critical for optoelectronic applications .

Basic: What are the challenges in isolating this compound from reaction mixtures?

Answer:

The polar hydroxyl group complicates extraction; use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for purification. Aqueous workups may lead to emulsion formation—centrifugation or salting-out (NaCl) improves phase separation. LC-MS tracking of fractions ensures purity (>95%) .

Advanced: Can this compound serve as a ligand in catalytic systems?

Answer:

The carbaldehyde and hydroxyl groups offer chelation sites for transition metals (e.g., Pd, Cu). Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using [Pd(PPh3)4] as a precursor. Compare turnover numbers (TONs) with simpler benzofurans to assess electronic effects. Structural analogs show enhanced catalytic efficiency due to electron-donating substituents .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

Design of Experiments (DoE) optimizes critical parameters (e.g., reaction time, temperature). Use in situ FTIR to monitor intermediate formation and ensure reaction completion. For reproducibility, standardize reagents (e.g., anhydrous THF) and validate purity via qNMR. Statistical analysis (e.g., RSD <5%) confirms process robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。